Glaucocalyxin A
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Wangzaozin B involves the extraction from the leaves of Isodon amethystoides using solvents such as acetone The compound is then isolated and purified through chromatographic techniques
Industrial Production Methods
Industrial production of Wangzaozin B primarily relies on the extraction from natural sources, as synthetic methods are not yet fully developed. The extraction process involves the use of organic solvents and chromatographic purification to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Wangzaozin B undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of Wangzaozin B include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of Wangzaozin B include various oxidized and reduced derivatives, which may exhibit different pharmacological properties compared to the parent compound.
Scientific Research Applications
Chemistry: It serves as a lead compound for the development of new synthetic analogs with improved pharmacological properties.
Biology: Wangzaozin B has been shown to modulate various biological pathways, making it a valuable tool for studying cellular processes.
Industry: Wangzaozin B is used in the formulation of herbal medicines and dietary supplements due to its bioactive properties.
Mechanism of Action
Wangzaozin B exerts its effects through multiple molecular targets and pathways. It has been shown to promote the polymerization of intracellular microtubules, similar to other known microtubule stabilizers . This action leads to the inhibition of cancer cell proliferation and the induction of cell cycle arrest at the G2/M phase . Additionally, Wangzaozin B modulates the activity of various enzymes and signaling pathways involved in inflammation and bacterial growth .
Comparison with Similar Compounds
Wangzaozin B is structurally similar to other ent-kaurane-type tetracyclic diterpenoids, such as Wangzaozin A and Wangzaozin C . These compounds share the same basic carbon skeleton but differ in their functional groups. For example, Wangzaozin A has a hydroxyl group at C-3, whereas Wangzaozin B has a ketone group at the same position . The unique functional groups of Wangzaozin B contribute to its distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h11-13,15,17,22,24H,1,5-9H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDVIBNDYLUWFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C34C(C2(CCC1=O)C)CCC(C3O)C(=C)C4=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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